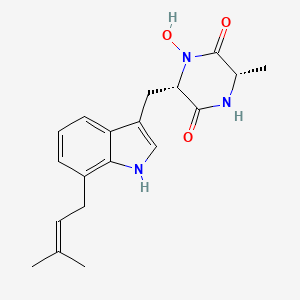

14-hydroxyterezine D

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H23N3O3 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(3S,6S)-1-hydroxy-3-methyl-6-[[7-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |

InChI |

InChI=1S/C19H23N3O3/c1-11(2)7-8-13-5-4-6-15-14(10-20-17(13)15)9-16-18(23)21-12(3)19(24)22(16)25/h4-7,10,12,16,20,25H,8-9H2,1-3H3,(H,21,23)/t12-,16-/m0/s1 |

InChI Key |

UDQXPGDOXIBTDM-LRDDRELGSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H](C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C)O |

Canonical SMILES |

CC1C(=O)N(C(C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C)O |

Synonyms |

14-hydroxyterezine D |

Origin of Product |

United States |

Isolation and Elucidation of 14 Hydroxyterezine D

Discovery from Fungal Sources

The discovery of 14-hydroxyterezine D is credited to investigations into the secondary metabolites produced by several species of fungi. These microorganisms, found in both marine and terrestrial environments, synthesize a wide array of compounds, often as part of their metabolic or defense mechanisms. The isolation of this compound from different fungal genera highlights its distribution in nature.

Isolation from Aspergillus sydowi

This compound was identified during a chemical investigation of the marine-derived fungal strain Aspergillus sydowi PFW1-13. researchgate.netnih.gov In this study, it was isolated as one of three new diketopiperazine alkaloids, alongside 6-methoxyspirotryprostatin B and 18-oxotryprostatin A. nih.govacs.orgcapes.gov.br These compounds were found within the ethyl acetate (B1210297) extract of the fungus. nih.gov Further research has consistently listed A. sydowii as a source of this compound among other bioactive alkaloids. mdpi.commdpi.comthieme-connect.comnih.gov

Table 1: Alkaloids Isolated from Aspergillus sydowi PFW1-13

| Compound Name | Compound Class | Note |

|---|---|---|

| This compound | Diketopiperazine Alkaloid | New compound identified in the study |

| 6-methoxyspirotryprostatin B | Diketopiperazine Alkaloid | New compound identified in the study |

Isolation from Endophytic Mucor sp.

The compound has also been sourced from an endophytic fungus, Mucor sp., which was isolated from the medicinal plant Centaurea stoebe. nih.govtandfonline.comnih.gov Endophytes are organisms that live within a plant for at least part of their life cycle without causing apparent disease. Bioactivity-guided fractionation of the fungal extract led to the isolation of the previously reported this compound along with a new prenylated tryptophan analog named terezine E. nih.govtandfonline.com This discovery underscores the potential of endophytic fungi as producers of novel and known bioactive secondary metabolites. researchgate.netresearchgate.net

Table 2: Compounds Isolated from Endophytic Mucor sp.

| Compound Name | Compound Class | Note |

|---|---|---|

| This compound | Prenylated Tryptophan Analog | Previously reported compound |

Isolation from Aspergillus fumigatus

Aspergillus fumigatus, a ubiquitous fungus, is another documented source of this compound. mdpi.comnih.gov Studies into the alkaloid profile of this fungus have revealed the presence of this compound among a suite of other metabolites. nih.gov For instance, it was isolated from the marine-derived Aspergillus fumigatus YK-7, and its discovery marked the first time the compound was reported from a marine source of this species. magtechjournal.com Other compounds identified in these studies include pseurotin (B1257602) A, demethoxyfumitremorgin C, and terezine D. nih.gov

Methodologies for Compound Isolation

The isolation of a pure chemical compound from a complex biological matrix like a fungal culture is a multi-step process that involves initial extraction followed by purification.

Extraction Techniques

The initial step in isolating this compound from fungal cultures involves extraction, a process designed to separate the desired metabolites from the fungal biomass and culture medium. A common approach involves solvent extraction.

For instance, the fungal material is often first lyophilized (freeze-dried) and crushed to maximize the surface area for extraction. vulcanchem.com A solvent system, such as a mixture of 10% methanol (B129727) in ethyl acetate, can then be used to soak the crushed material, typically for an extended period like 12 hours. vulcanchem.com Following incubation, the mixture is filtered to separate the liquid extract from the solid fungal debris. vulcanchem.com

In many reported isolations of this compound, the crude extract is obtained using ethyl acetate. researchgate.netnih.gov The culture broth or the entire fungal culture is partitioned with ethyl acetate, which selectively dissolves compounds of intermediate polarity, including many alkaloids. The solvent is then evaporated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

Chromatographic Purification Strategies

Following extraction, the crude mixture must undergo purification to isolate the target compound. Chromatography is the cornerstone technique for this purpose, separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. moravek.com

The crude extract containing this compound is typically subjected to various chromatographic methods. istis.sh.cn A common and powerful technique used in natural product chemistry is flash chromatography . biotage.com This method employs a column packed with a stationary phase, most frequently silica (B1680970) gel for normal-phase chromatography. biotage.com The crude extract is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through it under pressure.

Compounds separate based on their polarity; less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel. Fractions are collected sequentially and analyzed (for example, by thin-layer chromatography) to determine which contain the desired compound. Fractions containing this compound are then pooled. To achieve high purity, further chromatographic steps, such as High-Performance Liquid Chromatography (HPLC), may be employed. istis.sh.cn

Table 3: Summary of Isolation Methodologies

| Step | Technique | Description |

|---|---|---|

| 1. Preparation | Lyophilization | Freeze-drying the fungal biomass to remove water. |

| 2. Extraction | Solvent Extraction | Using solvents like ethyl acetate or a methanol/ethyl acetate mixture to dissolve target compounds from the fungal matrix. nih.govvulcanchem.com |

| 3. Purification | Column Chromatography | Separating compounds in the crude extract based on polarity using a stationary phase (e.g., silica gel) and a mobile phase (solvents). biotage.com |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique often used as a final step to achieve high purity of the isolated compound. istis.sh.cn |

Structural Characterization and Confirmation

The definitive structure of this compound was established through the application of several modern spectroscopic methods. These techniques provided complementary information that, when pieced together, revealed the compound's precise atomic arrangement.

The elucidation of this compound's structure relied on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, with other spectroscopic methods providing supplementary data.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was a critical first step in the structural elucidation of this compound. This technique provided the accurate mass of the molecular ion, which allowed for the determination of its elemental composition.

The HRESIMS data for this compound revealed a molecular formula of C₁₉H₂₃N₃O₃. mdpi-res.com This information was foundational for all subsequent spectroscopic analysis, as it established the number and types of atoms present in the molecule, providing a framework within which to interpret the NMR data. The full characterization of this compound was achieved through a combination of HRESIMS and detailed NMR analyses. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping out the carbon and proton framework of this compound. tandfonline.comresearchgate.net Both one-dimensional and two-dimensional NMR techniques were employed to piece together the connectivity of the atoms.

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provided the initial overview of the proton and carbon environments within the molecule. The ¹H NMR spectrum revealed the number of different types of protons and their immediate electronic surroundings, while the ¹³C NMR spectrum provided similar information for the carbon atoms. tandfonline.comresearchgate.net

The detailed ¹H and ¹³C NMR data for this compound are presented in the table below.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 167.9 | |

| 3 | 166.7 | |

| 4 | 59.8 | 4.38, dd, 9.2, 4.4 |

| 5a | 40.1 | 2.39, m |

| 5b | 2.22, m | |

| 6 | 28.5 | 2.10, m |

| 7 | 30.2 | 2.05, m |

| 8 | 108.3 | |

| 9 | 128.9 | 7.64, d, 7.8 |

| 10 | 120.4 | 7.12, t, 7.8 |

| 11 | 123.6 | 7.21, t, 7.8 |

| 12 | 111.4 | 7.01, d, 7.8 |

| 13 | 136.6 | |

| 14 | 76.5 | |

| 15 | 25.1 | 1.48, s |

| 16 | 25.0 | 1.45, s |

| 17 | 119.8 | |

| 18 | 132.8 | 6.13, dd, 17.6, 10.8 |

| 19a | 113.8 | 5.23, d, 17.6 |

| 19b | 5.18, d, 10.8 | |

| NH-2 | 8.44, s |

Two-Dimensional NMR

Two-dimensional (2D) NMR experiments were crucial for establishing the connectivity between protons and carbons, ultimately revealing the planar structure of this compound. tandfonline.comresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were utilized.

COSY experiments identified proton-proton couplings, allowing for the tracing of spin systems within the molecule.

HSQC spectra correlated directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.

HMBC spectra revealed long-range correlations between protons and carbons (typically over two to three bonds), which was essential for connecting the different spin systems and piecing together the complete carbon skeleton.

Through the comprehensive analysis of these 2D NMR datasets, the gross structure of this compound was unequivocally determined.

In addition to mass spectrometry and NMR spectroscopy, other spectroscopic techniques can provide valuable information for structural elucidation.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. mrclab.com The UV spectrum of this compound in methanol showed absorption maxima (λmax) at 208 and 265 nm, which is consistent with the presence of the indole (B1671886) and diketopiperazine chromophores in its structure. core.ac.uk

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mrclab.com While specific IR data for this compound is not detailed in the provided search results, it would be expected to show characteristic absorption bands for the N-H, C=O (amide), and C=C (aromatic) functional groups present in its structure.

X-ray Crystallography: X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comlibretexts.org This method involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the atomic positions can be determined. While the search results indicate that the structure of this compound was primarily elucidated by spectroscopic methods, obtaining a suitable crystal for X-ray diffraction would provide the ultimate confirmation of its absolute stereochemistry.

Synthetic Approaches and Analog Development for 14 Hydroxyterezine D

Total Synthesis Strategies for Hydroxydiketopiperazine Natural Products

The 2,5-diketopiperazine (DKP) scaffold, particularly the N-hydroxylated variant present in 14-hydroxyterezine D, is a core feature of many biologically active natural products. nih.gov The synthesis of these structures presents unique challenges, such as the construction of the heterocyclic core and the stereocontrolled installation of various substituents. Consequently, chemists have developed several robust strategies to access these complex molecules. nih.govodu.edu

A primary approach involves the sequential condensation of appropriately protected amino acids, followed by deprotection and intramolecular cyclization to form the DKP ring. organic-chemistry.org For instance, a concise method for synthesizing 2,5-diketopiperazines bearing hydroxymethyl groups utilizes a diboronic acid anhydride-catalyzed condensation, which proceeds with high atom economy as water is the only byproduct. organic-chemistry.org This three-step sequence, involving catalytic condensation, nitrogen-deprotection, and cyclization, has been successfully applied to the synthesis of the bioactive natural product phomamide. organic-chemistry.org

Another powerful strategy, particularly for accessing more complex alkaloids with labile nitrogen-oxygen bonds, is the use of a ring-expansion methodology. odu.edu This approach can be instrumental in constructing the core diketopiperazine structure from a smaller ring precursor. Furthermore, late-stage functionalization is a key tactic. For example, the total synthesis of penicisulfuranol B involved the preparation of an N-hydroxy diketopiperazine intermediate through a molybdenum-mediated oxidation of the parent diketopiperazine. nih.gov

Bio-inspired synthesis offers an alternative route. The synthesis of terezine D, a close structural relative of this compound, was achieved through a direct bioinspired indole (B1671886) prenylation reaction. nih.gov This method uses dimethylallyl diphosphate (B83284) (DMAPP) or its equivalents as the electrophile in an aqueous acidic medium, mimicking the enzymatic processes found in nature. nih.gov

| Strategy | Description | Key Reagents/Methods | Example Application | Reference |

|---|---|---|---|---|

| Sequential Condensation and Cyclization | Stepwise formation of a dipeptide followed by intramolecular cyclization to form the diketopiperazine ring. | Diboronic acid anhydride (B1165640) catalysis, deprotection, intramolecular cyclization. | Synthesis of Phomamide | organic-chemistry.org |

| Ring-Expansion | Construction of the diketopiperazine core by expanding a smaller heterocyclic precursor. | Not specified in detail in the provided context. | Accessing alkaloids with N-O bonds. | odu.edu |

| Late-Stage Oxidation | Introduction of the N-hydroxy group onto a pre-formed diketopiperazine scaffold. | Molybdenum-mediated oxidation. | Synthesis towards Penicisulfuranol B | nih.gov |

| Bio-inspired Prenylation | Mimicking natural biosynthetic pathways to attach prenyl groups to the indole moiety. | Dimethylallyl diphosphate (DMAPP) in aqueous acidic media. | Synthesis of Terezine D | nih.gov |

Semi-synthetic Derivatization Approaches

Semi-synthetic derivatization involves the chemical modification of a natural product that has been isolated from its biological source. eupati.eu This approach is often more efficient than total synthesis for producing analogs, as it leverages the complex scaffold already assembled by nature. eupati.euiipseries.org For compounds like this compound, derivatization is a critical path to explore structure-activity relationships and potentially improve biological efficacy or pharmacokinetic properties. eupati.eutemple.edu

While specific semi-synthetic modifications starting directly from this compound are not extensively documented in the available literature, research on related compounds provides insight into potential strategies. Future research will likely target derivatization of these metabolites. nih.gov

One promising approach is late-stage functionalization, particularly of the indole core. The tryptophan moiety within the terezine structure has multiple C-H bonds that could be targeted for modification. researchgate.net For example, metal-free, pivaloyl-directed C7-borylation of tryptophan has been demonstrated, allowing for the introduction of various substituents at this position. researchgate.net This method could be adapted to modify the indole ring of this compound, leading to a library of novel analogs.

Enzymatic methods also offer a highly selective means of derivatization. Aromatic prenyltransferases, for example, have been used to attach diverse alkyl groups to the tryptophan residue of complex natural products like daptomycin. researchgate.net Given that this compound is a prenylated tryptophan derivative, employing such enzymes with a library of synthetic pyrophosphate substrates could generate analogs with modified prenyl groups or additional decorations.

Design and Preparation of Structural Analogues

The design and synthesis of structural analogues of this compound are crucial for identifying the key structural features responsible for its biological activity. A significant, naturally occurring structural analog is terezine E, which was co-isolated with this compound. researchgate.netnih.gov Comparative biological studies between these two compounds have provided initial insights into their structure-activity relationship, with terezine E showing higher cytotoxicity in several cancer cell lines. researchgate.netnih.gov

Synthetic efforts have focused on creating different classes of indole diketopiperazine alkaloids. A general strategy developed by Jia et al. allows for the synthesis of diverse analogs, including fused pentacyclic indole DKPs, trypostatin open-ring indole DKPs, and spiropentacyclic indole DKPs, from a common chiral intermediate derived from L-tryptophan. mdpi.com This highlights the modularity of synthetic approaches in generating structural diversity around the core scaffold. mdpi.com

The synthesis of related spirocyclic natural products provides further templates for analog design. The enantioselective synthesis of cephalimysins B and C, which also contain a spirocyclic core, was achieved using a route amenable to analog preparation. acs.org This demonstrates that complex, stereochemically dense cores similar to that of this compound can be constructed synthetically, opening the door for the preparation of non-natural analogues.

| Analog/Class | Description of Structural Modification | Synthetic Approach | Reference |

|---|---|---|---|

| Terezine E | A naturally occurring structural analog of this compound. | Isolated as a natural product from an endophytic fungus. | researchgate.netnih.gov |

| Fused Pentacyclic Indole DKPs | Analogs with a fused ring system involving the indole and diketopiperazine moieties. | General synthetic strategy from L-tryptophan via Pictet-Spengler reaction. | mdpi.com |

| Spiropentacyclic Indole DKPs | Analogs featuring a spirocyclic junction, similar to the terezine family. | General synthetic strategy from a chiral cyclic intermediate. | mdpi.com |

| C7-Substituted Tryptophan Derivatives | Analogs modified at the C7 position of the indole ring. | Metal-free C-H borylation followed by cross-coupling reactions. | researchgate.net |

Investigation of Biological Activities and Molecular Mechanisms

Cellular Level Investigations

Studies at the cellular level have explored the bioactivity of 14-hydroxyterezine D against cancer cell lines and pathogenic microbes.

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. researchgate.netnih.govscielo.br Investigations were conducted on human ductal breast epithelial tumor cells (T47D), human hepatocarcinoma cells (HepG2), and human colorectal carcinoma cells (HCT-116). researchgate.netnih.govscielo.br In these studies, this compound was tested alongside its structural analog, terezine E. The results indicated that this compound exhibited lower cytotoxic activity against all tested cell lines when compared to terezine E. researchgate.netnih.govscielo.br

The antifungal properties of this compound have been assessed against various fungal species. The compound, isolated from an endophytic Mucor sp., demonstrated weak antifungal efficacy against Aspergillus terreus, with a reported Minimum Inhibitory Concentration (MIC) of 127.8 μM. frontiersin.org In other studies, its activity was tested against Penicillium notatum, where it showed a MIC value of 11.54 µg/mL. researchgate.netnih.govscielo.br Another investigation found that this compound, isolated from Paecilomyces cinnamomeus, caused a 50% reduction in the radial growth rate of Sordaria fimicola at a concentration of 200 μ g/disk . mdpi.com

Table 1: Antifungal Activity of this compound

| Fungal Species | Measurement | Value |

|---|---|---|

| Aspergillus terreus | MIC | 127.8 μM frontiersin.org |

| Penicillium notatum | MIC | 11.54 µg/mL researchgate.netnih.govscielo.br |

The antibacterial potential of this compound has been investigated, particularly against the Gram-positive bacterium Staphylococcus aureus. researchgate.netnih.govscielo.br Using the broth microdilution method, the Minimum Inhibitory Concentration (MIC) was determined. The compound exhibited antibacterial activity with a MIC value of 21.73 µg/mL against S. aureus. researchgate.netnih.gov Another source reported a similar MIC value of 20.73 mg/mL, though this is likely a typographical error for µg/mL given the consistency of other reports. researchgate.net

Table 2: Antibacterial Activity of this compound

| Bacterial Species | Measurement | Value |

|---|

Assessment of Antifungal Efficacy

Molecular Interactions and Target Identification

To understand the molecular basis for its observed biological activities, computational methods have been utilized to study the interactions of this compound with specific protein targets.

Molecular docking simulations have been performed to predict the binding affinity and interaction patterns of this compound with enzymes implicated in disease processes, such as histone deacetylase. researchgate.netnih.govscielo.br

Computational docking studies were conducted to evaluate the binding affinity of this compound to the active site of histone deacetylase (HDAC), using the protein data bank crystal structure with PDB ID: 4CBT. researchgate.netnih.govscielo.brresearchgate.net The results of these simulations predicted a favorable binding interaction, yielding a docking score of -8.9 kcal/mol. researchgate.net The docking analysis revealed that this compound interacts with amino acid residues within the active site of the enzyme. researchgate.net Specifically, the pyrrolidine (B122466) ring of the compound was shown to interact with the amino acid Histidine 842 (His:842) through a Van der Waals bond. researchgate.net These computational findings suggest that histone deacetylase may be a potential molecular target for this compound. researchgate.netresearchgate.net

Table 3: Molecular Docking Score of this compound

| Protein Target | PDB ID | Docking Score (kcal/mol) |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Terezine E |

| Panobinostat |

| Nystatin |

| Ciprofloxacin |

Computational Molecular Docking Studies

Interactions with Matrix Metalloproteinase 9 Enzymes (PDB ID: 4H3X)

The interaction of this compound with matrix metalloproteinase 9 (MMP-9), an enzyme implicated in cancer metastasis and tissue remodeling, has been explored through in silico molecular docking studies. researchgate.netscite.aiscielo.br These computational analyses aimed to predict the binding affinity and mode of interaction between this compound and the active site of MMP-9, using the protein crystal structure with the Protein Data Bank (PDB) identifier 4H3X. researchgate.netscite.ainih.govrcsb.org

Molecular docking simulations revealed that this compound can fit within the active site of the MMP-9 protein. researchgate.net The analysis of the docking pose demonstrated specific interactions with key amino acid residues and the catalytic zinc ion, which are crucial for the enzyme's function. researchgate.net A notable interaction involves a pi-cation bond between the compound and the zinc atom (ZN:301) within the active site. researchgate.net Furthermore, the indole (B1671886) ring of this compound was observed to form a pi-pi stacked bond with the amino acid residue Histidine 226 (HIS:226). researchgate.net These interactions are similar to those observed with the co-crystalized ligand found in the original protein structure, suggesting a potential inhibitory role for this compound against MMP-9. researchgate.net

Table 1: Summary of Molecular Docking Interactions of this compound with MMP-9 (PDB ID: 4H3X)

| Interacting Moiety of this compound | Interacting Component of MMP-9 | Type of Interaction | Reference |

| Indole Ring System | Histidine 226 (HIS:226) | Pi-Pi Stacked Bond | researchgate.net |

| Compound Structure | Zinc Ion (ZN:301) | Pi-Cation Bond | researchgate.net |

Putative Biological Targets and Pathways

The putative biological targets and pathways of this compound are primarily associated with anticancer activities, as suggested by its cytotoxic effects on various cancer cell lines. scite.aiscielo.brresearchgate.net The compound, an endophytic metabolite, has been identified as a potentially bioactive molecule in cancer research. scite.aimdpi.com

Initial studies reported that this compound, along with the related compound terezine E, exerted cytotoxic effects against the HeLa human cervical cancer cell line and showed antiproliferative activities against HUVEC (Human Umbilical Vein Endothelial Cells) and K-562 human myeloid leukemia cancer cell lines. researchgate.net Further investigations evaluated its cytotoxicity against a panel of human cancer cell lines, including ductal breast epithelial tumor cells (T47D), hepatocarcinoma cells (HepG2), and colorectal carcinoma cells (HCT-116). researchgate.netscielo.brnih.gov While terezine E generally showed higher cytotoxicity, this compound still demonstrated activity. researchgate.netscite.aiscielo.br Additionally, weak cytotoxic activity for this compound has been noted against A-549 human lung carcinoma cells. mdpi.commdpi.com

The molecular docking studies targeting matrix metalloproteinase 9 suggest that one of the potential mechanisms for its anticancer activity could be the inhibition of tumor invasion and metastasis, processes in which MMP-9 plays a significant role. researchgate.netscielo.brresearchgate.net Therefore, pathways related to the regulation of the extracellular matrix and cell migration are considered putative targets for this compound. saspublishers.com

Table 2: Investigated In Vitro Activities of this compound

| Activity Type | Cell Line / Target | Observed Effect | Reference |

| Cytotoxicity | HeLa (Cervical Cancer) | Cytotoxic effects observed | researchgate.net |

| Antiproliferative Activity | K-562 (Leukemia) | Antiproliferative activity observed | researchgate.net |

| Antiproliferative Activity | HUVEC (Endothelial Cells) | Antiproliferative activity observed | researchgate.net |

| Cytotoxicity | T47D (Breast Cancer) | Cytotoxic activity evaluated | researchgate.netscielo.br |

| Cytotoxicity | HepG2 (Liver Cancer) | Cytotoxic activity evaluated | researchgate.netscielo.br |

| Cytotoxicity | HCT-116 (Colorectal Cancer) | Cytotoxic activity evaluated | researchgate.netscielo.br |

| Cytotoxicity | A-549 (Lung Cancer) | Weak cytotoxic activity | mdpi.commdpi.com |

| Enzyme Interaction | Matrix Metalloproteinase 9 (MMP-9) | Binding affinity evaluated via molecular docking | researchgate.netscite.aiscielo.br |

Structure Activity Relationship Sar Studies of 14 Hydroxyterezine D and Derivatives

Correlating Structural Motifs with Biological Activities

The core structure of 14-hydroxyterezine D consists of a diketopiperazine ring, derived from the amino acids tryptophan and alanine, which is attached to a prenylated indole (B1671886) moiety. vulcanchem.com The biological activity of this class of compounds is significantly influenced by modifications to these core components, particularly the prenyl side chain.

A key comparison in the SAR of this compound is with its close analogue, terezine E. Research has consistently shown that terezine E exhibits stronger biological activity. The primary structural difference between these two compounds is the presence of a hydroxyl group at the C-14 position on the isoprenoid side chain of this compound. Terezine E lacks this hydroxyl group. This single functional group change leads to a discernible decrease in potency for this compound across various assays.

Cytotoxic Activity: In studies comparing their effects on human cancer cell lines, terezine E consistently demonstrates higher cytotoxicity than this compound. For instance, against T47D (breast), HepG2 (liver), and HCT-116 (colorectal) cancer cell lines, this compound shows lower cytotoxic effects. Molecular docking studies have suggested that terezine E has a higher binding affinity for targets like histone deacetylase, which may explain its enhanced cytotoxicity.

Antimicrobial Activity: A similar trend is observed in their antimicrobial properties. Terezine E displays more potent antibacterial and antifungal activity compared to this compound. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, are consistently lower for terezine E. This suggests that the C-14 hydroxyl group on this compound is detrimental to its antimicrobial efficacy.

The data indicates that the lipophilicity and electronic properties of the prenyl side chain are critical for activity. The introduction of the polar hydroxyl group in this compound likely alters these properties, potentially hindering its ability to cross cell membranes or interact effectively with its molecular targets compared to the more lipophilic terezine E.

Table 1: Comparative Cytotoxic Activity of Terezine Derivatives (IC₅₀ in µM) IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | A549 (Lung) | HL-60 (Leukemia) | T47D (Breast) | HepG2 (Liver) | HCT-116 (Colorectal) |

|---|---|---|---|---|---|

| This compound | 7.31 nih.gov | 9.71 nih.gov | Lower than Terezine E | Lower than Terezine E | Lower than Terezine E |

| Terezine E | Not Reported | Not Reported | Higher than this compound | Higher than this compound | Higher than this compound |

Table 2: Comparative Antimicrobial Activity of Terezine Derivatives (MIC in µg/mL) MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

| Compound | Staphylococcus aureus | Penicillium notatum | Aspergillus terreus | Fusarium oxysporum |

|---|---|---|---|---|

| This compound | 21.73 | 11.54 | 43.6 | 65.81 |

| Terezine E | 15.45 | 8.61 | 39.7 | 54.0 |

Data for tables sourced from references nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Related Compound Classes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. x-mol.net While a specific, detailed QSAR model for this compound has not been extensively published, its suitability for such analysis has been noted in studies involving molecular docking against oncoproteins like MUC1. researchgate.net The methodologies applied to the broader class of indole alkaloids are directly relevant. nih.govpreprints.org

The development of a QSAR model for a class of compounds like terezines typically involves several key steps:

Data Set Preparation: A series of related compounds (in this case, indole alkaloids) with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. This dataset is usually divided into a training set, for building the model, and a test set, for validating its predictive power. mdpi.com

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. Common descriptor classes include:

Constitutional: Information on the molecular composition (e.g., molecular weight, atom counts).

Topological: Descriptors derived from the 2D representation of the molecule, describing size, shape, and branching.

Geometrical (3D): Properties based on the 3D conformation of the molecule.

Physicochemical: Parameters such as lipophilicity (e.g., logP), polar surface area (TPSA), and molar refractivity. nih.govresearchgate.net

Quantum-Chemical: Electron-related properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Model Building and Feature Selection: Statistical methods are used to select the most relevant descriptors that correlate with biological activity and to build a mathematical equation. Techniques like Genetic Algorithms (GA) are often employed to search for the best combination of descriptors. nih.govresearchgate.net The model itself is frequently constructed using methods such as:

Multiple Linear Regression (MLR): Creates a linear equation relating the selected descriptors to activity. x-mol.net

Machine Learning Methods: More complex, non-linear approaches like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can be used to capture more intricate relationships. x-mol.net

Model Validation: The robustness and predictive ability of the generated QSAR model are rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using the previously separated test set. mdpi.com

For indole alkaloids, QSAR studies have shown that properties like atomic polarizability, electronegativity, lipophilicity (logP), and van der Waals volume play significant roles in predicting their biological activity. sci-hub.se Such models can guide the future design of more potent derivatives of this compound by predicting the activity of virtual compounds before undertaking their chemical synthesis.

Advanced Research Perspectives and Future Directions

Exploring Novel Producing Microorganisms and Ecological Niches

The quest for novel bioactive compounds has led researchers to diverse and often extreme environments. 14-hydroxyterezine D has been isolated from microorganisms residing in unique ecological niches, highlighting the value of bioprospecting in both terrestrial and marine settings.

The compound is a secondary metabolite produced by several species of fungi. It has been identified as a product of an endophytic Mucor sp. isolated from the medicinal plant Centaurea stoebe. Current time information in Litoměřice, CZ.nih.gov Endophytes, which live within plant tissues without causing disease, are considered a rich source of novel bioactive natural products due to their co-evolution with host plants. jst.go.jpmdpi.comresearchgate.net

In addition to terrestrial sources, this compound has been isolated from marine-derived fungi. Specifically, the fungus Aspergillus sydowi (strain PFW1-13), obtained from a driftwood sample collected from a beach in Hainan, China, has been shown to produce this compound. mdpi.comnih.govchemrxiv.orgnih.gov The marine environment, with its distinct conditions, can drive unique metabolic pathways in fungi, leading to the production of novel chemical structures. Current time information in Litoměřice, CZ. Fungal genera such as Aspergillus are predominant producers of a variety of bioactive metabolites. Current time information in Litoměřice, CZ.nih.gov

The discovery of this compound from these varied sources underscores the importance of exploring different ecological niches to uncover new producers of valuable secondary metabolites.

Table 1: Producing Microorganisms and Ecological Niches of this compound

| Producing Microorganism | Phylum | Ecological Niche | Source Location/Host | Reference |

|---|---|---|---|---|

| Mucor sp. | Mucoromycota | Endophytic Fungus | Medicinal Plant (Centaurea stoebe) | Current time information in Litoměřice, CZ., acs.org, nih.gov |

| Aspergillus sydowi PFW1-13 | Ascomycota | Marine-Derived Fungus | Driftwood | nih.gov, chemrxiv.org, mdpi.com, researchgate.net, mdpi.com, nih.gov |

| Aspergillus fumigatus | Ascomycota | Fungus | Not Specified | nih.gov |

Biotechnological Production Optimization

While this compound has been successfully isolated from fungal cultures, a significant area of future research lies in optimizing its production through biotechnological methods. The natural yield of secondary metabolites from wild-type fungal strains is often low, necessitating strategies to enhance production for further study and potential application.

General strategies for increasing the output of fungal metabolites involve the optimization of fermentation conditions. nih.govmdpi.com This is often achieved by systematically varying parameters such as temperature, pH, culture time, inoculum concentration, and liquid volume to find the conditions that maximize yield. nih.govmdpi.comresearchgate.net The composition of the culture medium, including the sources of carbon and nitrogen, is also a critical factor that can be adjusted to boost the production of desired compounds. researchgate.net

Response surface methodology (RSM) is a statistical approach widely used to optimize fermentation processes by evaluating the interactions between different variables. nih.gov Furthermore, advanced techniques such as genetic engineering could be employed to increase the yield of specific compounds like this compound. dntb.gov.ua By manipulating the biosynthetic gene clusters responsible for its production, it may be possible to create high-yielding strains, ensuring a sustainable and prolific source of the compound. mdpi.comdntb.gov.ua

Chemoenzymatic Synthesis Advancements

The complex structure of many natural products presents a considerable challenge for traditional organic synthesis. Chemoenzymatic synthesis, which combines the strengths of chemical reactions with the high selectivity of biocatalysis, offers a powerful alternative for constructing intricate molecules like this compound. nih.govresearchgate.net

Although a specific chemoenzymatic total synthesis for this compound has not been reported, significant progress has been made in the synthesis of the broader class of diketopiperazine (DKP) alkaloids to which it belongs. jst.go.jpnih.govresearchgate.net These strategies often employ enzymes to perform key transformations with high regio- and stereoselectivity that are difficult to achieve with conventional chemical methods. nih.gov

For instance, research into the biocatalytic construction of prenylated DKP indole (B1671886) alkaloids has identified substrate-permissive prenyltransferase (PT) enzymes, such as NotF, which catalyzes C2 reverse prenyltransfer. chemrxiv.orgacs.org Such enzymes can be used in biocatalytic cascades, for example, in combination with an oxidase, to perform multiple transformations in a single pot. chemrxiv.orgacs.org These enzymatic steps, such as those catalyzed by Pictet-Spenglerases, can efficiently construct the core cyclic structures of complex alkaloids. nih.govrsc.orgnih.gov These advancements in the chemoenzymatic synthesis of related compounds pave the way for the future development of a concise and efficient synthetic route to this compound and its analogues.

Computational Chemistry and In Silico Modeling for Target Identification

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, accelerating the process of identifying biological targets for bioactive compounds. nih.govresearchgate.net These methods allow for the rapid screening of virtual compound libraries and the prediction of interactions between a small molecule and a protein target. researchgate.netnih.gov

For this compound, in silico molecular docking studies have been performed to investigate its potential mechanisms of action. jst.go.jpmdpi.com Using software such as AutoDock Vina, researchers have evaluated the binding affinity of this compound for specific protein targets. researchgate.net These studies have explored its interaction with the active sites of histone deacetylase (HDAC) and matrix metalloproteinase 9 (MMP-9), two enzymes implicated in cancer progression. researchgate.net Such in silico approaches are crucial for forming hypotheses about a compound's biological activity, which can then be validated through experimental assays. rsc.orgfrontiersin.org This process of target identification is a critical first step in the hit-to-lead phase of drug development. nih.gov

Table 2: In Silico Docking Studies of this compound

| Protein Target | PDB ID | Docking Software | Purpose of Study | Reference |

|---|---|---|---|---|

| Histone Deacetylase | 4CBT | AutoDock Vina | Evaluating binding affinity to active site | researchgate.net |

| Matrix Metalloproteinase 9 | 4H3X | AutoDock Vina | Evaluating binding affinity to active site | researchgate.net |

Expanding the Library of Bioactive Analogues for Mechanistic Probes

To fully understand the therapeutic potential and mechanism of action of a bioactive compound, it is essential to study its structure-activity relationship (SAR). This is achieved by synthesizing and evaluating a library of structural analogues. mdpi.com

In the case of this compound, a closely related new analogue, terezine E, was isolated from the same endophytic Mucor sp. nih.govjst.go.jp Comparing the biological activities of these two compounds provides initial insights into their SAR. mdpi.com Furthermore, other diketopiperazine alkaloids, such as 6-methoxyspirotryprostatin B and 18-oxotryprostatin A, were isolated from the same Aspergillus sydowi strain that produces this compound. mdpi.comchemrxiv.orgresearchgate.net

The development of synthetic routes, particularly chemoenzymatic ones, is crucial for creating a diverse library of analogues that are not found in nature. mdpi.comchemrxiv.org By systematically modifying the structure of this compound, researchers can identify the key functional groups responsible for its bioactivity. These analogues serve as vital mechanistic probes to elucidate biological pathways and to optimize the lead compound for improved potency and selectivity.

Table 3: Known Analogues and Structurally Related Compounds to this compound

| Compound Name | Relationship to this compound | Producing Organism | Reference |

|---|---|---|---|

| Terezine E | Directly related analogue, co-isolated | Mucor sp. | Current time information in Litoměřice, CZ., jst.go.jp, nih.gov, mdpi.com |

| Terezine D | Structurally related alkaloid, co-isolated | Aspergillus sydowi | mdpi.com, nih.gov |

| 6-methoxyspirotryprostatin B | Structurally related alkaloid, co-isolated | Aspergillus sydowi | chemrxiv.org, mdpi.com, researchgate.net |

| 18-oxotryprostatin A | Structurally related alkaloid, co-isolated | Aspergillus sydowi | chemrxiv.org, mdpi.com, researchgate.net |

Q & A

Q. How is 14-hydroxyterezine D structurally characterized in novel fungal sources?

To confirm the identity of this compound, researchers employ high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula determination, followed by 1D/2D NMR analyses to resolve its planar and stereochemical structure. Comparative spectral data with previously reported compounds are critical, especially when isolating it from new hosts (e.g., Mucor sp. or Aspergillus alabamensis) .

Q. What experimental models are validated for assessing the antiproliferative activity of this compound?

Standard cell lines such as K-562 (chronic myeloid leukemia) and HUVEC (human umbilical vein endothelial cells) are used to evaluate cytotoxicity via assays like MTT or resazurin reduction. Dose-response curves (0.1–100 μM) and IC50 calculations are essential, with triplicate measurements to ensure reproducibility .

Q. What protocols are recommended for isolating this compound from endophytic fungi?

Bioactivity-guided fractionation using solvent partitioning (e.g., ethyl acetate) and chromatographic techniques (e.g., silica gel, Sephadex LH-20) is standard. HRMS and NMR should guide purity checks, with LC-MS monitoring during isolation. Host-specific metabolites (e.g., co-isolated terezine E) may require additional separation steps .

Q. How should researchers document experimental methods for reproducibility in antimicrobial studies?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): detail fungal strains tested, inoculation methods, incubation conditions (temperature, duration), and positive controls (e.g., fluconazole). Include raw data (e.g., inhibition zone diameters) in supplementary materials .

Advanced Research Questions

Q. How can discrepancies in cytotoxicity data between studies on this compound be systematically addressed?

Analyze variables such as cell passage number, culture conditions, and compound solubility. Cross-validate results using orthogonal assays (e.g., apoptosis markers like caspase-3 activation). Statistical tools (e.g., ANOVA with post-hoc tests) should compare datasets, and meta-analyses of IC50 values across studies may reveal concentration-dependent trends .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioassays?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.90). For heteroscedastic data, apply weighting or robust regression methods .

Q. How does the fungal host influence the yield and bioactivity of this compound?

Compare extraction efficiencies and metabolite profiles across hosts (e.g., Centaurea stoebe vs. marine sponges) using HPLC-DAD-ELSD. Structural analogs (e.g., terezine E) may co-occur, necessitating bioactivity subtraction assays. Transcriptomic analysis of biosynthetic gene clusters can clarify host-specific regulation .

Q. What strategies enhance the stability of this compound during in vitro assays?

Pre-test compound stability in assay media via LC-MS over 24–72 hours. Use antioxidants (e.g., ascorbic acid) or serum-free media to minimize degradation. For long-term studies, store stock solutions in anhydrous DMSO at −80°C .

Methodological Guidance

Q. How should researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?

Synthesize analogs via targeted modifications (e.g., hydroxylation, methylation) and screen against a panel of cell lines. Use molecular docking to predict interactions with targets (e.g., tubulin for antiproliferative effects). Correlate structural features (e.g., side-chain polarity) with bioactivity using multivariate analysis .

Q. What are best practices for integrating this compound data into a comprehensive review?

Systematically catalog findings using PRISMA guidelines: include databases (PubMed, SciFinder), keywords ("prenylated tryptophan," "cytotoxic alkaloids"), and exclusion criteria (studies without NMR validation). Tabulate bioactivity data (Table 1) and highlight gaps (e.g., in vivo toxicity data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.